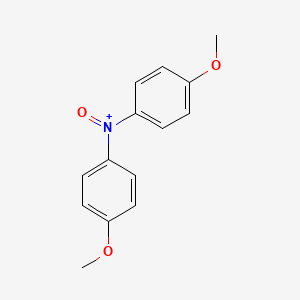
4,4'-Dimethoxydiphenylnitrogen oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dimethoxydiphenylnitrogen oxide is an organic compound with the molecular formula C₁₄H₁₄NO₃ and a molecular weight of 244.2659 g/mol This compound is characterized by the presence of two methoxy groups attached to a diphenyl structure, with a nitrogen oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxydiphenylnitrogen oxide typically involves the reaction of 4,4’-dimethoxydiphenylamine with an oxidizing agent. One common method is the oxidation of 4,4’-dimethoxydiphenylamine using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitrogen oxide functional group .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dimethoxydiphenylnitrogen oxide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final compound .
化学反应分析
Types of Reactions
4,4’-Dimethoxydiphenylnitrogen oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitro derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the nitrogen oxide group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted diphenyl derivatives
科学研究应用
4,4’-Dimethoxydiphenylnitrogen oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4’-Dimethoxydiphenylnitrogen oxide involves its interaction with specific molecular targets and pathways. The nitrogen oxide functional group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and modulating various biochemical pathways. The compound’s methoxy groups also contribute to its reactivity and influence its interaction with biological molecules .
相似化合物的比较
Similar Compounds
4,4’-Dimethoxydiphenylamine: Lacks the nitrogen oxide functional group, making it less reactive in redox reactions.
4,4’-Dihydroxydiphenylnitrogen oxide: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties and reactivity.
4,4’-Dimethoxydiphenylmethane: Lacks the nitrogen oxide functional group, resulting in different chemical behavior.
Uniqueness
4,4’-Dimethoxydiphenylnitrogen oxide is unique due to the presence of both methoxy groups and a nitrogen oxide functional group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry .
属性
CAS 编号 |
63619-50-1 |
|---|---|
分子式 |
C14H14NO3+ |
分子量 |
244.27 g/mol |
IUPAC 名称 |
bis(4-methoxyphenyl)-oxoazanium |
InChI |
InChI=1S/C14H14NO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3/q+1 |
InChI 键 |
HXXBMZGKSOIMNM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)[N+](=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


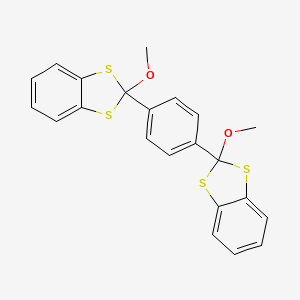
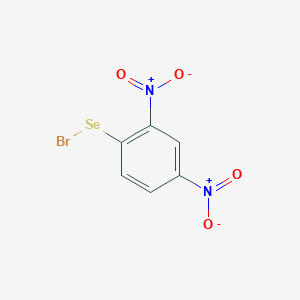

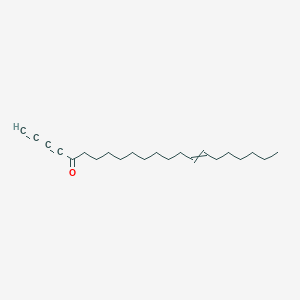
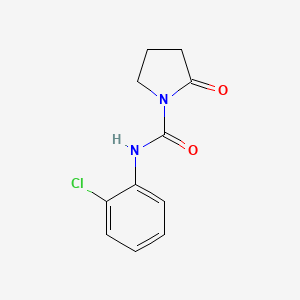
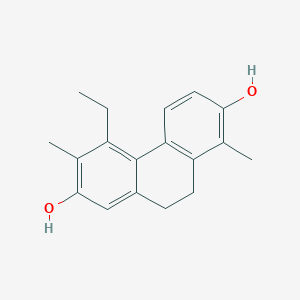
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)
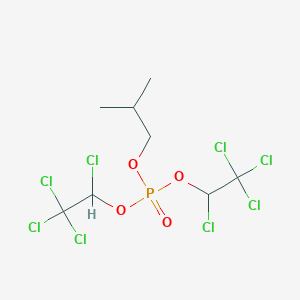

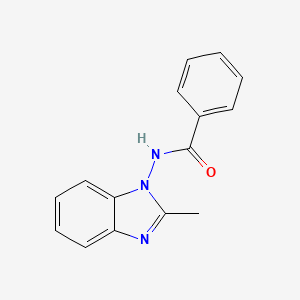
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
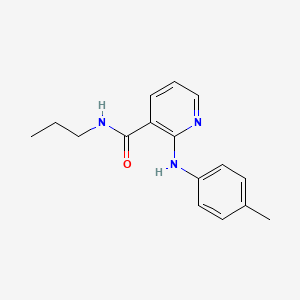
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)

